Diiodomethane (13C) synthesis via Finkelstein reaction
Diiodomethane (13C) synthesis via Finkelstein reaction
High-Efficiency Synthesis of Diiodomethane-( C) via Finkelstein Reaction
Technical Guide for Stable Isotope Labeling
Executive Summary
This guide details the synthesis of Diiodomethane-
This workflow utilizes the Finkelstein reaction —a halide exchange driven by solubility differences. We focus on the conversion of Dichloromethane-
Part 1: Mechanistic Principles & Strategic Planning
The Finkelstein Equilibrium
The synthesis relies on the reversible nucleophilic substitution (
-
Solvent System: Anhydrous Acetone or 2-Butanone (Methyl Ethyl Ketone, MEK).
-
Driving Force: NaI is soluble in acetone; NaCl and NaBr are not.[1] The precipitation of NaX shifts the equilibrium to the right (Le Chatelier’s Principle).
-
The Kinetics Challenge: The conversion of
CH Cl to CH I proceeds via the intermediate Chloroiodomethane ( CH ClI). The first substitution is faster than the second. Incomplete reaction results in mixed halo-species.
Precursor Selection: Cl vs. Br
Choosing the starting material impacts reaction time and conditions.
| Precursor | Advantages | Disadvantages | Recommended Condition |
| Faster kinetics; Br is a better leaving group. | Higher molecular weight (less moles per gram). | Reflux in Acetone (4-6 hrs). | |
| Lower cost; High atom economy. | Cl is a poor leaving group; Slow reaction. | Sealed Tube (80°C) or MEK Reflux (24-48 hrs). |
Recommendation: For high-value
Part 2: Reaction Mechanism Visualization
The following diagram illustrates the stepwise
Caption: Stepwise S_N2 substitution driven by the irreversible precipitation of Sodium Chloride.
Part 3: Experimental Protocol
Safety Warning: Diiodomethane is toxic, a skin irritant, and has high density (3.32 g/mL). Work in a fume hood.
Materials
-
Precursor: Dichloromethane-
C (1.0 g, ~11.7 mmol). -
Reagent: Sodium Iodide (NaI), anhydrous (4.4 g, 29.3 mmol, 2.5 eq). Note: Excess NaI is crucial.
-
Solvent: 2-Butanone (MEK), anhydrous (20 mL). MEK is preferred over acetone for its higher boiling point (80°C), allowing faster kinetics without a pressure vessel.
-
Stabilizer: Copper turnings.[2]
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 50 mL heavy-walled pressure vial or round-bottom flask equipped with a high-efficiency reflux condenser.
-
Purge with Argon or Nitrogen.
-
-
Reagent Activation:
-
Dry NaI in an oven at 120°C for 2 hours prior to use to ensure it is anhydrous. Moisture inhibits the reaction.
-
Add NaI (4.4 g) to the flask.
-
-
Solvation & Addition:
-
Add anhydrous MEK (20 mL) to the NaI. Stir until partially dissolved.
-
Cool the mixture to 0°C to minimize precursor evaporation during addition.
-
Add
CH Cl (1.0 g) via syringe directly into the solvent.
-
-
The Reaction (Finkelstein Exchange):
-
If using Pressure Vial (Recommended): Seal the vial and heat to 60°C behind a blast shield. Stir for 24 hours. The pressure prevents
CH Cl loss. -
If using Reflux: Heat to mild reflux (approx 45-50°C initially, rising as conversion proceeds). Use a dry-ice condenser on top of the water condenser to trap escaping vapors. Reflux for 36-48 hours.
-
Observation: A white precipitate (NaCl) will form and accumulate. The solution may turn yellow/brown due to trace iodine liberation (light sensitivity).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the NaCl solid using a sintered glass funnel. Wash the cake with a small amount of cold ether or MEK to recover entrained product.
-
Concentration: Carefully remove the solvent (MEK) via rotary evaporation. Crucial: Do not apply high vacuum or high heat, as
CH I can co-evaporate. Stop when the volume is low (~2-3 mL).
-
-
Purification (Partitioning):
-
Dissolve the residue in Diethyl Ether (20 mL).
-
Wash with 10% Sodium Thiosulfate (
) solution. This removes free iodine (brown color disappears, organic layer becomes clear/straw). -
Wash with water (1x) and Brine (1x).[3]
-
Dry organic layer over anhydrous
.
-
-
Isolation:
-
Filter and concentrate under reduced pressure.
-
Note on Density: Diiodomethane is extremely dense (3.32 g/mL). In small scale extractions, it may form the bottom layer if the ether volume is low. Always check layers.
-
Part 4: Stabilization & Quality Control
Diiodomethane is light-sensitive and decomposes to release Iodine (
Stabilization Protocol
-
Copper Scavenging: Add clean Copper (Cu) turnings or wire to the final vial. Copper reacts with free iodine to form CuI (insoluble), keeping the liquid clear.
-
Storage: Store in an amber vial, wrapped in foil, at 4°C.
QC Workflow
Caption: Quality Control decision tree for validating isotopic purity and chemical integrity.
Analytical Data Reference
-
H NMR (CDCl
): 3.90 (s, 2H). -
C NMR (CDCl
): -62.5 (approx). Note the extreme upfield shift due to the "Heavy Atom Effect" of Iodine. -
Appearance: Clear to slightly straw-colored liquid. Dark brown indicates decomposition.
References
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Smith, A. B., & Scarborough, R. M. (1981). "Synthesis of Diiodomethane". Organic Syntheses, Coll. Vol. 6, p.324.
-
Sigma-Aldrich. (n.d.).[4][5] "Diiodomethane-13C Product Specification". Retrieved from
-
Conant, J. B., & Kirner, W. R. (1924). "The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides". Journal of the American Chemical Society, 46(1), 232–252.
-
Emschwiller, G. (1929). "Action of Zinc on Diiodomethane". Comptes Rendus, 188, 1555. (Historical context for reactivity).[2][5][6][7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 二碘甲烷,ReagentPlus ,99%,含有铜作为稳定剂 CH2I2 [sigmaaldrich.com]
- 5. 99.5%, liquid, suitable for synthesis, ReagentPlus<SUP>®</SUP>, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 6. Diiodomethane - Wikipedia [en.wikipedia.org]
- 7. odysee.com [odysee.com]
